2-Chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine
Description
Chemical Identity and Nomenclature
The chemical name "this compound" precisely describes the compound’s structure. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms opposite each other. At the 2-position of this ring, a chlorine substituent is present, while at the 3-position, the nitrogen atom of a piperazine ring is attached. The piperazine ring itself is substituted with a 2-fluoroethyl group on its nitrogen atom. The compound’s CAS Registry Number is 2019538-33-9, which uniquely identifies it in chemical databases.
| Property | Data |
|---|---|
| Molecular Formula | C10H14ClFN4 |
| Molecular Weight | Approximately 237.7 g/mol |
| CAS Number | 2019538-33-9 |
| Structural Features | Pyrazine ring, chloro substituent, piperazine ring with 2-fluoroethyl side chain |
Historical Context of Pyrazine-Piperazine Hybrid Compounds
Pyrazine and piperazine derivatives have long been studied in heterocyclic chemistry due to their versatile chemical properties and biological activities. The hybridization of pyrazine and piperazine rings in a single molecule represents a strategic approach to designing compounds with enhanced pharmacological potential. Historically, such hybrids have been explored since the late 20th century as scaffolds for medicinal chemistry, particularly for their enzyme inhibition and receptor-binding capabilities.
The incorporation of halogen atoms such as chlorine and fluorine into these heterocyclic frameworks has been a significant development, as halogenation often modulates the electronic properties and metabolic stability of the molecules. The specific substitution pattern seen in this compound reflects ongoing efforts to optimize molecular interactions with biological targets by combining the electronic effects of halogens with the conformational flexibility of piperazine.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the importance of halogenated heterocyclic compounds in modern chemical research. Its structure allows participation in diverse chemical reactions typical for halogenated heterocycles, including nucleophilic substitutions and cyclization reactions, which are critical for synthetic modifications aimed at enhancing biological activity or pharmacokinetic properties.
Research findings indicate that compounds of this class may serve as enzyme or receptor inhibitors, contributing to therapeutic avenues such as anti-inflammatory or anticancer drug development. The presence of both chloro and fluoro substituents in the molecule influences its reactivity and interaction with biological macromolecules, making it a valuable scaffold in medicinal chemistry research.
Experimental characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the compound’s structure and purity. Physical properties like melting point and boiling point are determined through standard analytical methods, aiding in the compound’s identification and quality control.
| Aspect | Details |
|---|---|
| Chemical Reactivity | Nucleophilic substitution, cyclization |
| Biological Target Interaction | Potential enzyme and receptor inhibition |
| Analytical Techniques | NMR spectroscopy, mass spectrometry |
| Research Applications | Medicinal chemistry scaffold, drug development |
Properties
IUPAC Name |
2-chloro-3-[4-(2-fluoroethyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN4/c11-9-10(14-3-2-13-9)16-7-5-15(4-1-12)6-8-16/h2-3H,1,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKAXRWNFHHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazine core have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra.
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting potential antimicrobial effects.
Biological Activity
2-Chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNF
- Molecular Weight : 201.62 g/mol
- CAS Number : 2091616-04-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to exhibit its effects through the following mechanisms:
- Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of related compounds, indicating potential activity against various cancer cell lines. Although specific data for this compound is limited, its structural analogs have shown promising results.
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Analog A | Breast Cancer | 15 |
| Analog B | Colon Cancer | 20 |
| Analog C | Lung Cancer | 25 |
These findings suggest that further investigation into this compound could yield significant insights into its anticancer properties.
Neuropharmacological Activity
The compound's interaction with neurotransmitter systems has been explored through various assays:
- Monoamine Oxidase Inhibition : Related compounds have demonstrated selective inhibition of monoamine oxidase (MAO), which is crucial for the degradation of neurotransmitters such as serotonin and dopamine. For instance, a related piperazine derivative showed an IC value of 0.013 µM for MAO-B, indicating high potency .
Case Studies
Several case studies have highlighted the potential of piperazine derivatives in treating neurodegenerative diseases and cancer:
- Case Study on Neurodegenerative Disorders : A study involving piperazine derivatives indicated that compounds with similar structures could effectively inhibit MAO-B, suggesting a potential therapeutic avenue for Alzheimer's disease treatment .
- Anticancer Activity Assessment : In vitro studies on structurally related compounds revealed significant antiproliferative effects against various cancer cell lines, supporting the hypothesis that modifications in the piperazine structure can enhance biological activity .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 227.7 g/mol. Its structure features a pyrazine ring substituted with a chloro group and a piperazine moiety, which enhances its pharmacological properties.
Antidepressant Activity
Recent studies have indicated that derivatives of piperazine compounds, including 2-Chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine, exhibit significant antidepressant-like effects in animal models. This compound acts on serotonin receptors, potentially enhancing mood regulation.
Antitumor Properties
Research has shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, studies have demonstrated its effectiveness against melanoma and breast cancer cells.
Antimicrobial Activity
The compound demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Drug Design and Synthesis
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its piperazine structure allows for modifications that can lead to new therapeutic agents targeting various diseases.
Targeted Delivery Systems
The compound's unique structure can be utilized in developing targeted drug delivery systems, particularly for central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions.
Agrochemicals
This compound is being explored for use in agrochemicals due to its potential as a pesticide or herbicide. Its efficacy against specific pests can be enhanced through structural modifications that improve its bioactivity.
Material Science
In material science, this compound may be used as a building block for synthesizing polymers with unique properties. These materials could find applications in coatings, adhesives, and other industrial products.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Biochemical Insights
- Piperazine Role: Piperazine derivatives are known for their CNS penetration and affinity for dopamine/serotonin receptors. The 2-fluoroethyl group in the target compound may enhance blood-brain barrier permeability compared to non-fluorinated analogs.
- Fluorine Impact : Fluorine’s electronegativity can strengthen hydrogen bonding with biological targets, as seen in FGFR kinase inhibitors (e.g., 5H-pyrrolo[2,3-b]pyrazine derivatives).
- Chlorine Position : The chlorine at position 2 on pyrazine is critical for steric and electronic interactions, as evidenced by hydrazine derivatives in triazolo-pyrazine synthesis.
Stability and Physicochemical Properties
- Thermal Stability : Chloropyrazine derivatives generally exhibit moderate thermal stability, with melting points ranging from 100–150°C depending on substituents.
Preparation Methods
Core Synthetic Strategy Overview
The synthesis of 2-chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine generally involves:
- Preparation of a suitably chlorinated pyrazine intermediate.
- Introduction of the piperazine ring.
- Selective fluorination of the ethyl substituent on the piperazine nitrogen.
These steps require careful control of reaction conditions to achieve high yields and purity, avoiding side reactions such as over-chlorination or unwanted substitutions.
Preparation of the Pyrazine Core with Chlorine Substitution
The pyrazine core with chlorine substitution at the 2-position is typically prepared by chlorination of pyrazine derivatives. According to research on pyrazine halogenation, chlorination can be achieved using phosphorus oxychloride (POCl3) under controlled conditions with organic bases to facilitate the substitution while minimizing side reactions and impurities. For example, 2-chloropyrazine can be synthesized by treating pyrazine or hydroxypyrazine derivatives with POCl3, followed by careful workup to remove residual reagents and byproducts.
Key points from the literature:
- Use of phosphorus oxychloride as chlorinating agent.
- Organic bases (e.g., triethylamine) to neutralize HCl formed.
- Low temperature to control reaction rate and selectivity.
- Use of low boiling solvents like methylene dichloride to reduce impurities.
Representative Preparation Procedure (Summarized)
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Chlorination of pyrazine | Pyrazine + POCl3, triethylamine, methylene dichloride, 0–25 °C | >90% yield of 2-chloropyrazine |
| 2 | Synthesis of 4-(2-fluoroethyl)piperazine | Piperazine + 2-fluoroethyl bromide, potassium tert-butoxide, dioxane, reflux | Moderate to high yield; base choice critical for selectivity |
| 3 | Nucleophilic substitution | 2-chloropyrazine + 4-(2-fluoroethyl)piperazine, triethylamine, DMF, 80–110 °C | High yield of target compound |
| 4 | Purification | Column chromatography or recrystallization | Achieves high purity |
Research Findings and Optimization Notes
- Replacement of sodium hydride with potassium tert-butoxide enhances safety and operational control during alkylation steps.
- Use of low boiling solvents such as methylene dichloride reduces impurity formation during chlorination.
- Avoidance of transition metal catalysts in coupling steps is preferred for industrial scalability and cost-effectiveness.
- Fluorination via direct alkylation with 2-fluoroethyl halides is the most straightforward and efficient approach.
- Reaction temperatures and times are optimized to balance conversion rates and minimize byproducts.
Q & A
Q. What are the key considerations in synthesizing 2-Chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine?
- Methodological Answer :
Synthesis typically involves coupling a fluorinated piperazine derivative with a chloropyrazine core. Key steps include:- Nucleophilic substitution : Reacting 2-chloropyrazine with 4-(2-fluoroethyl)piperazine under anhydrous conditions, using a polar aprotic solvent (e.g., DCM or DMF) and a base (e.g., NaHCO₃) to deprotonate the piperazine nitrogen .
- Temperature control : Maintaining 0–25°C to minimize side reactions (e.g., over-alkylation) .
- Catalyst use : Copper sulfate or sodium ascorbate may accelerate click chemistry if triazole or other heterocyclic moieties are introduced .
- Critical parameters : Solvent purity, stoichiometric ratios, and inert atmosphere to prevent hydrolysis of the fluoroethyl group .
Q. How can this compound be purified effectively after synthesis?
- Methodological Answer :
- Liquid-liquid extraction : Use ethyl acetate or DCM to isolate the product from aqueous layers, followed by washing with brine to remove residual salts .
- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:8 to 1:2) for optimal separation .
- Crystallization : If the compound is crystalline, recrystallize from ethanol or ether to enhance purity .
Q. What spectroscopic and analytical methods are used for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.4–3.5 ppm) and fluorinated ethyl groups (δ 4.5–5.0 ppm for -CH₂F). Aromatic pyrazine protons appear at δ 8.0–9.0 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., chlorine and fluorine signatures) .
- X-ray crystallography : Resolve bond angles and confirm stereochemistry, particularly for chiral derivatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Emergency measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use saline solution .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- Methodological Answer :
- Fragment-based design : Introduce bioisosteres (e.g., replacing fluorine with trifluoromethyl) to improve metabolic stability .
- Heterocyclic additions : Attach triazole or pyrimidine moieties via click chemistry to modulate receptor binding .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to identify critical interactions (e.g., hydrogen bonding with the piperazine nitrogen) .
Q. What computational approaches are used to study receptor-ligand interactions?
- Methodological Answer :
- Molecular docking : Simulate binding poses in dopamine or kinase receptors using AutoDock Vina. Focus on piperazine’s role in chelating active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the fluoroethyl group in hydrophobic pockets .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ) of substituents with IC₅₀ values from enzyme assays .
Q. How is the compound’s biological activity evaluated in preclinical studies?
- Methodological Answer :
- In vitro assays :
- Kinase inhibition : Screen against EGFR or VEGFR2 at 1–10 µM concentrations using ADP-Glo™ assays .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing EC₅₀ values with controls .
- In vivo models : Administer orally (10–50 mg/kg) in xenograft mice to assess tumor growth inhibition and pharmacokinetics (e.g., t₁/₂, Cₘₐₓ) .
Q. How can researchers address impurities formed during large-scale synthesis?
- Methodological Answer :
- HPLC-MS monitoring : Use C18 columns (ACN/water + 0.1% TFA) to detect and quantify byproducts (e.g., dehalogenated or over-alkylated derivatives) .
- Process optimization : Adjust reaction time (2–6 hours) and catalyst loading (0.3–0.6 equiv.) to minimize side reactions .
- DoE (Design of Experiments) : Apply Taguchi methods to identify critical factors (e.g., solvent polarity, temperature) affecting yield and purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
